molecular formula C14H15F3N2OS B2989429 1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one CAS No. 851805-94-2

1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one

Cat. No. B2989429
CAS RN: 851805-94-2
M. Wt: 316.34
InChI Key: OBSPBQHRZXZJKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps, likely including the introduction of the trifluoromethyl group, benzylthio moiety, and imidazole ring. Researchers have likely employed various reagents and reaction conditions to achieve the desired structure. Further details on the synthetic route can be found in relevant literature .

Scientific Research Applications

Synthesis and Chemical Properties

1-(2-((4-(Trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one and similar compounds have been the focus of research for their synthesis and chemical properties. The process of synthesizing these compounds often involves reactions under specific conditions to achieve the desired molecular structure. For example, compounds with a similar structural framework have been synthesized through reactions involving ketonic Mannich bases derived from acetylthiophene, showcasing the methodology for generating structurally diverse libraries of compounds through alkylation and ring closure reactions (Roman, 2013). These methodologies not only demonstrate the synthetic accessibility of such compounds but also pave the way for further modifications to enhance their chemical and biological properties.

Applications in Material Science

Research has also explored the thermodynamic properties and spectroscopic analysis of similar compounds. The study of these properties is essential for understanding the stability and reactivity of materials. For instance, spectroscopic and thermodynamic analysis of imidazole derivatives can provide insights into their potential applications in material science, such as in the development of new photovoltaic materials or sensors (Uppal et al., 2019). The understanding of electronic structures and thermodynamic behavior can inform the design of materials with desired electronic and optical properties.

Anticancer and Antimicrobial Potential

There has been significant interest in exploring the biological activities of benzimidazole derivatives, with studies indicating potential anticancer and antimicrobial applications. For example, benzimidazole compounds bearing an oxadiazole nucleus have shown promising anticancer activity against various cancer cell lines, with certain compounds emerging as lead compounds due to significant growth inhibition activity (Rashid et al., 2012). Similarly, benzimidazole derivatives with oxadiazole and triazolo-thiadiazoles nucleus have been synthesized and screened for in vitro anticancer activities, showing good to remarkable activity against a full panel of NCI 60 human cell lines (Husain et al., 2012). These findings highlight the potential of such compounds in the development of new anticancer agents.

Corrosion Inhibition

The study of corrosion inhibition properties of benzimidazole derivatives for metals in acidic environments is another area of application. These compounds have been evaluated for their ability to protect metals from corrosion, showing promising results in terms of forming protective layers on metal surfaces and inhibiting corrosion effectively (Ammal et al., 2018). This application is particularly relevant in industries where metal longevity and durability are critical.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound contains a trifluoromethyl group, which is found in many FDA-approved drugs . These drugs have various targets, suggesting that the compound could potentially interact with a wide range of biological targets.

Mode of Action

Compounds with a trifluoromethyl group have been shown to improve drug potency towards certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

properties

IUPAC Name

1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2OS/c1-2-12(20)19-8-7-18-13(19)21-9-10-3-5-11(6-4-10)14(15,16)17/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSPBQHRZXZJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN=C1SCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one

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